Sodium 3,5-dichlorobenzoate
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Overview
Description
Sodium 3,5-dichlorobenzoate is a chemical compound with the molecular formula C₇H₃Cl₂NaO₂. It is the sodium salt of 3,5-dichlorobenzoic acid, characterized by the presence of two chlorine atoms attached to the benzene ring at positions 3 and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorobenzoate can be synthesized through the hydrolysis of 3,5-dichlorobenzonitrile in the presence of sodium hydroxide. The reaction involves the conversion of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrolysis of 3,5-dichlorobenzonitrile followed by neutralization with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used to replace the chlorine atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction Products: Reduction can lead to the formation of 3,5-dichlorobenzyl alcohol or other reduced derivatives.
Scientific Research Applications
Sodium 3,5-dichlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of sodium 3,5-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichlorobenzoic Acid: The parent compound of sodium 3,5-dichlorobenzoate, used in similar applications.
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with different substitution patterns and properties.
4-Chlorobenzoic Acid: A mono-chlorinated derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Properties
CAS No. |
154862-40-5 |
---|---|
Molecular Formula |
C7H3Cl2NaO2 |
Molecular Weight |
212.99 g/mol |
IUPAC Name |
sodium;3,5-dichlorobenzoate |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
ZWRKXVDNMWYZRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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